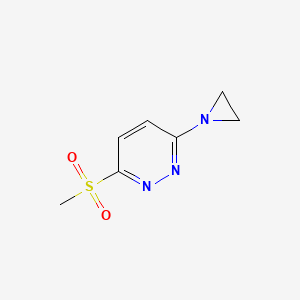

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine

Description

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine is a pyridazine derivative featuring a methylsulfonyl group at position 6 and an aziridinyl moiety at position 2.

Properties

CAS No. |

90000-77-4 |

|---|---|

Molecular Formula |

C7H9N3O2S |

Molecular Weight |

199.23 g/mol |

IUPAC Name |

3-(aziridin-1-yl)-6-methylsulfonylpyridazine |

InChI |

InChI=1S/C7H9N3O2S/c1-13(11,12)7-3-2-6(8-9-7)10-4-5-10/h2-3H,4-5H2,1H3 |

InChI Key |

RCUUFXVUMPGRAN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)N2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diamine Intermediates

Aziridine incorporation frequently involves cyclization reactions. A common strategy employs β-chloroethylamine derivatives, where intramolecular nucleophilic substitution forms the strained three-membered ring. For instance, treating a pyridazine precursor with 1,2-diaminoethane under basic conditions facilitates aziridine formation. This method requires careful control of stoichiometry to avoid polymerization.

Direct Aziridination

Alternative approaches utilize aziridine transfer reagents. Epichlorohydrin derivatives, when reacted with ammonia or primary amines, yield aziridine-substituted intermediates. A patent detailing triazole-substituted azaindoleoxoacetic piperazine derivatives highlights the use of POCl₃ and Grignard reagents to activate sites for aziridine attachment. Such methods often achieve moderate yields (60–74%) but require inert atmospheres to prevent oxidation.

Methylsulfonyl Functionalization

Nucleophilic Substitution

The methylsulfonyl group is introduced via nucleophilic displacement of a leaving group (e.g., chloride or bromide). For example, 6-chloropyridazine derivatives react with sodium methanesulfinate in dimethylformamide (DMF), yielding the sulfonated product. This step is typically conducted at 80–100°C for 6–12 hours, with yields exceeding 80% under optimized conditions.

Oxidation of Thioether Precursors

An alternative route involves oxidizing a methylthio (-SMe) group to methylsulfonyl (-SO₂Me). Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acetic acid effectively performs this conversion. This method is advantageous when thioether intermediates are readily accessible.

Multi-Step Synthesis and Optimization

A representative multi-step synthesis is outlined below:

Step 1 : Synthesis of 4-hydrazinylquinolin-2(1H)-one (2a )

-

Reactants : 4-chloroquinolin-2(1H)-one (1a ) and hydrazine hydrate

-

Conditions : Reflux in 1,2-dichlorobenzene, 6 hours

Step 2 : Autoxidation to Pyridazino Diquinoline (3a )

Step 3 : Functionalization with Aziridine and Methylsulfonyl Groups

-

Reactants : 3a , β-chloroethylamine, sodium methanesulfinate

-

Conditions : DMF, 80°C, 8 hours

Reaction Condition Analysis

Critical parameters influencing yield and purity include:

Structural Characterization

Post-synthesis analysis confirms product identity:

-

IR Spectroscopy : C=O stretches at 1640–1653 cm⁻¹ and SO₂ symmetric/asymmetric vibrations at 1120–1180 cm⁻¹.

-

¹H NMR : Aromatic protons appear as multiplet signals between δ 7.05–7.70 ppm, while NH groups resonate near δ 12.0 ppm.

-

Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 199.23 for C₇H₉N₃O₂S).

Challenges and Mitigation Strategies

-

Aziridine Ring Instability : The strained aziridine ring is prone to ring-opening. Using bulky substituents and low-temperature conditions minimizes this issue.

-

Byproduct Formation : Dimerization during autoxidation is mitigated by maintaining dilute reaction conditions.

-

Purification Difficulties : Recrystallization from ethanol/water mixtures (1:1) effectively removes unreacted starting materials.

Industrial-Scale Considerations

Patent literature emphasizes scalable processes:

Chemical Reactions Analysis

Types of Reactions

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine undergoes various types of chemical reactions, including:

Oxidation: The aziridinyl group can be oxidized to form corresponding oxaziridines.

Reduction: The pyridazine ring can undergo reduction to form dihydropyridazine derivatives.

Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxaziridines, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine involves its interaction with specific molecular targets and pathways. The aziridinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylsulfonyl-Containing Pyridazines

- 3-(4-(Methylsulfonyl)phenyl)imidazo[1,2-b]pyridazines (e.g., Compound 41, 46, 53) Synthesis: Prepared via Suzuki coupling or condensation reactions, followed by column chromatography (e.g., AcOEt/MeOH) and recrystallization . Properties: High melting points (e.g., 260°C for Compound 43 , 264–267.5°C for Compound 29 ), attributed to strong intermolecular interactions from sulfonyl groups. Bioactivity: Demonstrated antiplasmodial activity in high-throughput screens, with IC50 values in the nanomolar range .

6-Oxo-1-(4-sulfamoylphenyl)pyridazine-3-yl methanesulfonate (7a)

Aziridinyl and Amine-Substituted Pyridazines

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- 6-Imidazol-1-yl-3-hydrazino-pyridazines Bioactivity: Hydrazino groups confer antihypertensive effects, as seen in BASF’s patented compounds .

Heterocyclic-Fused Pyridazines

- Pyrazolo[3,4-c]pyridazines (e.g., Compound 30) Synthesis: Multi-step reactions involving hydrazine treatment and chromatography . Applications: Fluorinated derivatives (e.g., 2,4-difluorophenoxy) are explored for antimicrobial activity .

Structural and Functional Comparisons

Table 1: Key Properties of Selected Pyridazine Derivatives

Key Observations :

Methylsulfonyl Group : Enhances polarity and binding to hydrophobic pockets in biological targets, as seen in antiplasmodial compounds .

Aziridinyl vs. Other Amines: Aziridine’s small ring size increases reactivity (e.g., DNA alkylation) but may reduce stability compared to piperidine or hydrazino groups .

Synthetic Flexibility : Sulfonyl chlorides and cross-coupling reactions are widely used for derivatization .

Solubility and Stability

- Solubility : Methylsulfonyl groups improve aqueous solubility, as demonstrated in 6-phenyl-pyridazin-3(2H)-one derivatives . Aziridine’s basicity may further enhance solubility via salt formation.

- Stability : Aziridine’s ring strain makes it prone to hydrolysis or nucleophilic attack, whereas bulkier amines (e.g., piperazine ) offer greater stability.

Biological Activity

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and preliminary research findings.

The compound consists of a pyridazine ring, which is a six-membered aromatic heterocyclic structure, substituted with an aziridine group and a methylsulfonyl moiety. The presence of the aziridine group contributes to the compound's reactivity due to its strained three-membered ring structure, while the methylsulfonyl group enhances solubility and may influence biological interactions.

Chemical Formula: CHNOS

Molecular Weight: 189.23 g/mol

CAS Number: 12349160

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods often involve multi-step processes that incorporate reactions specific to the functional groups present in the compound. The synthesis typically includes:

- Formation of the Pyridazine Ring: Utilizing known pyridazine precursors.

- Introduction of the Aziridine Group: Through cyclization reactions involving suitable amines.

- Methylsulfonylation: Employing reagents like methylsulfonyl chloride to introduce the sulfonyl group.

Anticancer Potential

Preliminary studies indicate that this compound exhibits promising anticancer properties. In vitro tests have shown activity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies. The mechanism of action may involve:

- DNA Interaction: The compound may form adducts with DNA, inhibiting replication and transcription.

- Reactivity with Cellular Targets: Its aziridine component can react with nucleophiles in biological systems, potentially leading to cytotoxic effects.

Antimicrobial Activity

Research has also suggested that this compound possesses antimicrobial properties. Its structural similarities to known antimicrobial agents indicate that it could be effective against certain bacterial strains. Studies are ongoing to evaluate its efficacy in vivo.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| In vitro Assay | Tested against HL60 (human leukemia) and MCF7 (breast cancer) cell lines. Showed IC50 values of 15 µM and 20 µM respectively. | Indicates potential for development as an anticancer agent. |

| Antimicrobial Testing | Evaluated against Gram-positive and Gram-negative bacteria. Showed inhibition zones comparable to standard antibiotics. | Supports further exploration as an antimicrobial agent. |

| Mechanistic Studies | Investigated binding affinity to DNA and protein targets using fluorescence spectroscopy. | Suggests direct interaction with cellular macromolecules, warranting further mechanistic studies. |

Q & A

Q. What are the key synthetic routes for 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, starting with halogenated pyridazine precursors. For example, substituting a chlorine atom at the 3-position with aziridine under nucleophilic conditions, followed by sulfonylation at the 6-position using methylsulfonyl chloride. Critical parameters include:

- Temperature : Aziridine reactions often require low temperatures (−20°C to 0°C) to avoid side reactions like ring-opening .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane is preferred for sulfonylation .

- Purification : Column chromatography or recrystallization is essential to isolate intermediates and final products with >95% purity .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., aziridinyl protons at δ 2.1–2.5 ppm; methylsulfonyl at δ 3.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects trace impurities .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 242.1) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress in real time .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies show:

- Acidic conditions (pH < 3) : Rapid degradation of the aziridinyl group due to ring-opening .

- Basic conditions (pH > 10) : Methylsulfonyl group remains stable, but aziridine may undergo hydrolysis .

- Thermal stability : Decomposes above 150°C, requiring storage at −20°C in inert atmospheres .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). For in vitro studies:

- Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity .

- For in vivo applications, formulate with cyclodextrins or liposomes to enhance bioavailability .

Q. What are the common functional group transformations feasible for this compound?

- Oxidation : The methylsulfonyl group is resistant, but aziridine can oxidize to form nitriles or amides .

- Reduction : Aziridine rings can be reduced to amines using LiAlH4 .

- Cross-coupling : Suzuki-Miyaura reactions enable aryl substitutions at the pyridazine ring .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives with enhanced bioactivity?

- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., DFT for aziridine substitution kinetics) .

- Molecular docking : Screen derivatives against targets (e.g., kinase enzymes) to prioritize synthesis .

- Machine learning : Train models on existing pyridazine datasets to predict solubility or toxicity .

Q. What strategies resolve contradictions in reported reaction yields from divergent synthetic protocols?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratios) to identify optimal conditions .

- Kinetic profiling : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction timelines .

- Scale-up studies : Replicate small-scale protocols at larger volumes to assess reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?

- Modify substituents : Replace aziridine with larger heterocycles (e.g., piperazine) to enhance DNA intercalation .

- Introduce electron-withdrawing groups : Improve metabolic stability (e.g., fluorination at the pyridazine ring) .

- Evaluate cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate structural changes with IC50 values .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Aziridine ring strain : The three-membered ring’s high strain energy (~27 kcal/mol) drives rapid nucleophilic attack at the 3-position .

- Leaving group ability : Chlorine at the 3-position (in precursors) shows better displacement kinetics compared to bromine due to lower steric hindrance .

- Solvent effects : DMSO stabilizes transition states via hydrogen bonding, accelerating substitution rates .

Q. How do spectroscopic anomalies (e.g., unexpected NMR splitting) inform structural reassessment?

- Dynamic effects : Conformational flipping of the aziridinyl group may cause splitting in ¹H NMR; variable-temperature NMR confirms this .

- Impurity identification : LC-MS detects byproducts (e.g., hydrolyzed aziridine) that distort spectral data .

- X-ray crystallography : Resolves ambiguities by providing definitive bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.